Benzylhydrochlorothiazide

Description

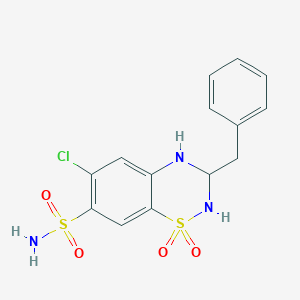

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSSMIJUDVUASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045114 | |

| Record name | Benzylhydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96782-98-8, 96782-97-7, 1824-50-6 | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96782-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96782-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhydrochlorothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhydrochlorothiazide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzylhydrochlorothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylhydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLHYDROCHLOROTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176437APQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Benzylhydrochlorothiazide

Mechanism of Action at the Molecular and Cellular Level

The primary pharmacological activity of Benzylhydrochlorothiazide occurs within the nephrons, the functional units of the kidney. wikipedia.org

The main target of this compound is the sodium-chloride (Na+/Cl-) symporter (also known as NCC) located in the apical membrane of the cells in the distal convoluted tubule (DCT) of the kidney. wikipedia.orgnih.govpharmgkb.org By inhibiting this transporter, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. patsnap.comwikipedia.org Thiazides are thought to inhibit the binding of chloride to the symporter, which in turn prevents the co-transport of sodium. pharmgkb.org This action accounts for the reabsorption of about 7% of the total filtered sodium. nih.gov

The inhibition of the Na+/Cl- symporter by this compound sets off a cascade of changes in how the kidney handles various electrolytes.

Sodium and Chloride: By blocking their reabsorption in the distal convoluted tubule, the drug leads to a significant increase in the excretion of sodium and chloride ions in the urine. patsnap.comwikipedia.org

Water: The increased concentration of these ions in the tubular fluid raises its osmolarity. wikipedia.org Consequently, water is retained in the tubule through osmosis and excreted, leading to the diuretic effect. wikipedia.org

Potassium: The increased delivery of sodium to the collecting ducts stimulates the renin-angiotensin-aldosterone system and activates the Na+/K+-ATPase pump. wikipedia.orgwikidoc.org This results in an exchange where sodium is reabsorbed, and potassium is excreted into the urine, which can lead to lower potassium levels in the blood (hypokalemia). wikipedia.orgnih.gov

Magnesium: this compound also promotes the excretion of magnesium. patsnap.com

Calcium: In contrast to other electrolytes, thiazides decrease the amount of calcium excreted in the urine (a hypocalciuric effect). nih.govphysiology.org This is achieved by enhancing calcium reabsorption in the distal tubules. The reduced intracellular sodium in the tubule cells (due to NCC inhibition) increases the activity of the basolateral Na+/Ca2+ exchanger, which pumps calcium out of the cell into the bloodstream while bringing sodium in. wikipedia.org This lowers intracellular calcium, creating a favorable gradient for more calcium to enter the cell from the tubular fluid through apical calcium channels like TRPV5. wikipedia.orgnih.gov

Table 1: Effects of this compound on Electrolyte and Water Handling in the Kidney

| Substance | Effect on Reabsorption | Effect on Excretion | Primary Site of Action |

| Sodium (Na+) | Decreased | Increased | Distal Convoluted Tubule wikipedia.org |

| Chloride (Cl-) | Decreased | Increased | Distal Convoluted Tubule wikipedia.org |

| Water (H₂O) | Decreased | Increased | Distal Convoluted Tubule wikipedia.org |

| Potassium (K+) | Indirectly Decreased | Increased | Collecting Duct wikipedia.orgwikidoc.org |

| Calcium (Ca2+) | Increased | Decreased | Distal Convoluted Tubule wikipedia.orgnih.gov |

| Magnesium (Mg2+) | Decreased | Increased | Not specified in results |

Potassium Channel Activation: One leading hypothesis is that thiazides cause vasodilation by activating potassium channels in vascular smooth muscle cells. ahajournals.orgahajournals.orgnih.gov The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This makes it more difficult for voltage-gated calcium channels to open, reducing calcium influx and leading to muscle relaxation and vasodilation. ahajournals.org

Calcium Desensitization: Some research suggests that thiazides may desensitize vascular smooth muscle cells to the effects of vasoconstrictors like norepinephrine. wikidoc.org This could involve a reduction in vasoconstriction without changes in cellular calcium levels, possibly through inhibition of pathways like the Rho kinase pathway. nih.gov

Na+/K+-ATPase Inhibition: It has been proposed that thiazides such as this compound may act as blockers of Na+/K+-ATPase, which could lead to reduced water reabsorption and potentially influence vascular tone. nih.gov

Receptor-Level Interactions and Signaling Pathways

Na+/K+-ATPase: Some studies classify thiazides, including this compound, as Na+/K+-ATPase blockers. nih.gov This enzyme is crucial for maintaining the sodium and potassium gradients across cell membranes. By inhibiting it, thiazides could indirectly affect numerous cellular processes, including water reabsorption in the kidney. nih.gov

Carbonic Anhydrase: While not their primary mechanism, some thiazide diuretics have a weak inhibitory effect on carbonic anhydrase. Chlorthalidone (B1668885), a thiazide-like diuretic, is known to bind to this enzyme in red blood cells, which may contribute to its long duration of action. ccjm.org

Signaling Pathways: The downstream effects of thiazide action involve various signaling pathways. For instance, the changes in electrolyte flow in the kidney can activate the renin-angiotensin-aldosterone system (RAAS). wikipedia.org The vasodilatory effects may involve pathways that modulate vascular smooth muscle contractility, such as those involving Rho kinase or potassium channel activity. nih.govahajournals.org However, direct, high-affinity binding of this compound to receptors like adrenergic or aldosterone (B195564) receptors has not been established as its primary mechanism of action. nih.govgoogle.com

Comparative Pharmacodynamics within the Thiazide Class

This compound belongs to the thiazide class of diuretics, which includes other well-known agents like hydrochlorothiazide (B1673439) and thiazide-like diuretics such as chlorthalidone and indapamide (B195227). science.govresearchgate.netepo.org While they share the same core mechanism of inhibiting the Na+/Cl- symporter, there are pharmacodynamic differences among them.

Potency and Duration of Action: Differences in chemical structure can lead to variations in potency and half-life. ccjm.org For example, chlorthalidone is considered 1.5 to 2 times more potent than hydrochlorothiazide and has a significantly longer duration of action. ccjm.org This prolonged action is partly attributed to its extensive binding to carbonic anhydrase in red blood cells, creating a drug reservoir. ccjm.org

Vasodilatory Effects: Not all thiazides share the same vasodilatory mechanisms. Studies have shown that while hydrochlorothiazide produces vasodilation through potassium channel activation, the thiazide-like diuretic indapamide does not appear to have a direct vasodilatory effect in the same experimental models. ahajournals.orgahajournals.org

Metabolic Effects: The degree to which different thiazides affect electrolyte levels and metabolic parameters can also vary. For instance, the longer-acting and more potent chlorthalidone may be associated with a greater incidence of metabolic side effects like hypokalemia compared to hydrochlorothiazide at commonly prescribed doses. ccjm.orgresearchgate.net

This compound is structurally and functionally a member of this class, and its effects are generally considered characteristic of thiazide diuretics. nih.gov However, detailed head-to-head comparative studies quantifying its specific potency, duration, and vasodilatory profile against other thiazides are not widely available in recent literature.

Preclinical Research on Benzylhydrochlorothiazide

In Vitro Studies on Cellular Models

In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, provide a targeted approach to understanding the molecular and cellular effects of a drug. slideshare.net For Benzylhydrochlorothiazide, these studies primarily focus on its interaction with renal cells to characterize its diuretic properties.

The primary mechanism of action for thiazide diuretics like this compound is the inhibition of the sodium-chloride (Na+-Cl-) symporter (also known as NCC) in the distal convoluted tubule (DCT) of the nephron. patsnap.compatsnap.com Cell culture models are instrumental in studying this interaction directly.

Researchers utilize cell lines that express the NCC to investigate the effects of this compound. These models allow for the direct measurement of Na+ and Cl- transport across the cell membrane. By exposing these cells to varying concentrations of this compound, scientists can determine the drug's potency and efficacy in blocking the NCC. nih.gov

Key findings from such studies demonstrate that this compound effectively inhibits the reabsorption of sodium and chloride ions. patsnap.com This inhibition leads to an increased concentration of these ions in the tubular fluid, which in turn draws water osmotically, resulting in diuresis. patsnap.com

| Cell Line Model | Transporter Studied | Key Finding with Thiazide Diuretics |

| Distal Convoluted Tubule (DCT) Cells | Sodium-Chloride Cotransporter (NCC) | Inhibition of Na+ and Cl- reabsorption. patsnap.comnih.gov |

| Renal Epithelial Cells | Various Ion Transporters | Elucidation of transporter-specific interactions. nih.gov |

Beyond its primary action on the NCC, in vitro studies also explore the broader effects of this compound on ion transport and membrane dynamics in various cell types. These investigations help to understand the full spectrum of the drug's cellular activities.

Electrophysiological techniques, such as patch-clamp analysis, are employed to measure the flow of ions across the cell membrane. These studies have revealed that thiazide diuretics can influence other ion channels and transporters, although their primary effect remains on the NCC. nih.govplos.org For instance, some research suggests that at higher concentrations, thiazides may affect calcium-activated potassium channels in vascular smooth muscle cells, potentially contributing to their vasodilatory effects. nih.gov

Furthermore, studies on membrane dynamics investigate how this compound interacts with the lipid bilayer of the cell membrane and influences its properties. utexas.edu Understanding these interactions is important for a comprehensive view of the drug's cellular pharmacology.

| Experimental Technique | Parameter Measured | Relevance to this compound Research |

| Patch-Clamp Electrophysiology | Ion channel currents | Investigates effects on non-NCC ion channels. frontiersin.org |

| Fluorescent Ion Imaging | Intracellular ion concentrations | Visualizes changes in cellular ion levels. |

| Membrane Fluidity Assays | Lipid bilayer dynamics | Assesses interaction with the cell membrane. |

In Vivo Animal Model Studies

In vivo studies, conducted in living organisms, are essential for understanding how a drug behaves in a complex physiological system. ijarsct.co.in Animal models, particularly rodents, are widely used in the preclinical evaluation of antihypertensive and diuretic agents like this compound. nih.govresearchgate.net

Spontaneously hypertensive rats (SHR) are a commonly used genetic model of hypertension that shares many features with human essential hypertension. nih.govresearchgate.net Studies in these animals are critical for evaluating the antihypertensive efficacy of drugs like this compound. nih.gov

In these models, the administration of this compound leads to a reduction in blood pressure. ahajournals.org This effect is attributed to both its diuretic action, which reduces plasma volume, and a potential secondary vasodilatory effect. patsnap.compatsnap.com The diuretic efficacy is typically assessed by measuring urine output and the excretion of electrolytes over a specific period following drug administration.

| Animal Model | Key Feature | Application in this compound Research |

| Spontaneously Hypertensive Rat (SHR) | Genetic hypertension | Evaluation of antihypertensive efficacy. nih.govnih.gov |

| Wistar-Kyoto (WKY) Rat | Normotensive control | Comparison to hypertensive models. nih.gov |

| Salt-Sensitive Rat Models | Hypertension induced by high salt diet | Study of efficacy in salt-sensitive hypertension. ijprajournal.com |

A crucial aspect of in vivo studies is the assessment of the drug's impact on renal function and electrolyte balance. nih.gov The diuretic action of this compound inherently alters the handling of electrolytes by the kidneys.

Researchers monitor several key parameters in animal models following the administration of this compound. These include urine volume, urinary excretion rates of sodium, potassium, chloride, and other electrolytes. europa.eu Blood samples are also analyzed to determine serum electrolyte concentrations. ekb.eg These studies have consistently shown that thiazide diuretics increase the excretion of sodium and chloride, and can also lead to an increased excretion of potassium. patsnap.comeuropa.eu

| Parameter Measured | Method of Assessment | Significance for this compound |

| Urine Volume | Metabolic cages | Quantifies diuretic effect. |

| Urinary Electrolytes (Na+, K+, Cl-) | Ion-selective electrodes | Measures impact on electrolyte excretion. europa.eu |

| Serum Electrolytes | Blood analysis | Assesses systemic electrolyte balance. ekb.eg |

| Glomerular Filtration Rate (GFR) | Creatinine/inulin clearance | Evaluates overall kidney function. nih.gov |

Investigating the cardiovascular responses to this compound in animal models is fundamental to understanding its antihypertensive effects beyond diuresis. dergipark.org.tr

Methodologies include the continuous monitoring of blood pressure and heart rate in conscious, unrestrained animals using telemetry or indwelling catheters. nih.gov This allows for a detailed characterization of the drug's effect on these vital parameters over time. Studies have shown that thiazide diuretics can lower blood pressure without causing a compensatory increase in heart rate. nih.gov

| Investigative Method | Cardiovascular Parameter Assessed | Key Finding with Thiazide Diuretics |

| Telemetry/Intra-arterial Catheter | Blood Pressure, Heart Rate | Reduction in blood pressure, often without reflex tachycardia. nih.gov |

| Aortic Ring Vasoconstriction Assays | Vascular Smooth Muscle Tone | Attenuation of agonist-induced vasoconstriction. ahajournals.org |

| Echocardiography | Cardiac Structure and Function | Assessment of long-term effects on the heart. |

Translational Research from Preclinical to Clinical Stages

The transition of this compound from a laboratory compound to a clinically utilized medication, as well as the exploration of its potential for new applications, is built upon a foundation of preclinical research. This process involves translating findings from in vitro and in vivo models to predict and inform human clinical use. The translational research for this compound has followed distinct paths: one leading to its established clinical application as a diuretic, and others uncovering new potential therapeutic activities and safety considerations that inform its clinical profile.

The primary translational success of this compound is rooted in its preclinical validation as a diuretic agent. Its mechanism of action, shared with other thiazide diuretics, involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. patsnap.comnih.gov Preclinical studies established that this inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes. patsnap.comnih.gov This fundamental diuretic and natriuretic effect, demonstrated in animal models, directly translated into its clinical application for managing hypertension and edema. patsnap.commdpi.com The initial reduction in blood pressure is attributed to a decrease in plasma volume and cardiac output, while sustained antihypertensive effects are linked to a mild vasodilatory effect, reducing peripheral vascular resistance. patsnap.comnih.gov This pathway from a well-defined preclinical mechanism to a predictable clinical outcome represents a classic example of successful translational research.

Beyond its diuretic properties, preclinical screening has identified novel potential applications for this compound. In a significant example of drug repurposing research, a quantitative high-throughput screening of 2,816 compounds identified this compound as having anticancer activity in a thyroid cancer cell line (FTC-133). This preclinical finding positions the compound as a potential candidate for further oncological investigation, although translation into clinical cancer trials has not been reported.

Table 1: Preclinical Anticancer Activity of this compound

| Cancer Cell Line | Assay Type | Curve Class | Efficacy (%) | Potency (AC50, µM) |

|---|---|---|---|---|

| FTC-133 (Thyroid Cancer) | Cell Proliferation Assay | -2.1 | -115 | 23.72 |

This table summarizes the preclinical data showing the inhibitory effect of this compound on thyroid cancer cells. The curve class indicates the quality of the dose-response curve, with classes 1 and 2 being the highest confidence. Efficacy reflects the maximum percentage of inhibition, and AC50 represents the concentration at which 50% of the maximum response is observed.

Another important area of preclinical investigation with direct translational relevance is photosafety. Studies have evaluated the phototoxicity of this compound and other diuretics. science.govscience.gov In vitro experiments using cell culture models and in vivo studies in hairless mice demonstrated that, upon exposure to UVA radiation, this compound could induce phototoxic reactions. science.govscience.gov In animal models, this manifested as edema or ulceration. science.govscience.gov This type of preclinical finding is critical for translational medicine as it helps to build a comprehensive profile of a drug before or during its clinical use, allowing for the anticipation of potential adverse effects. The knowledge gained from these preclinical photosafety studies translates directly to clinical risk management by informing prescribing information regarding photosensitivity reactions.

Clinical Research of Benzylhydrochlorothiazide

Clinical Trial Design and Methodologies

The design and methodology of clinical trials are the cornerstones of evidence-based medicine, ensuring that the data generated on a drug's efficacy and safety are robust and reliable.

The initial step in designing a clinical trial involves the formulation of clear study objectives and a testable hypothesis. evitachem.com The primary objective of a clinical trial for a compound like Benzylhydrochlorothiazide would typically be to assess its blood pressure-lowering effects in patients with hypertension. patsnap.com Secondary objectives might include evaluating its diuretic efficacy, its impact on electrolyte balance, or its long-term safety profile.

A corresponding hypothesis would be a specific, measurable statement. For instance, a null hypothesis might state that there is no significant difference in the reduction of systolic blood pressure between this compound and a placebo. The alternative hypothesis would posit that this compound is superior to placebo in reducing systolic blood pressure. evitachem.com The objectives guide the entire study, from the design and conduct to the analysis and interpretation of the results. researchgate.net

Table 4.1.1: Example of Study Objectives and Hypotheses for a this compound Clinical Trial

| Component | Example |

| Primary Objective | To evaluate the antihypertensive efficacy of this compound compared to placebo in patients with mild to moderate essential hypertension. |

| Secondary Objectives | - To assess the dose-response relationship of this compound.- To monitor the effect of this compound on serum electrolyte levels. |

| Primary Hypothesis | This compound will demonstrate a statistically significant greater reduction in mean 24-hour ambulatory systolic blood pressure from baseline compared to placebo after 12 weeks of treatment. |

| Secondary Hypotheses | - Higher doses of this compound will be associated with a greater reduction in blood pressure.- Treatment with this compound will be associated with a decrease in serum potassium levels. |

| Note: This table presents hypothetical examples as specific data for this compound trials are not publicly available. |

To minimize bias, randomized, double-blind, placebo-controlled trials are considered the gold standard in clinical research. ethernet.edu.et In a trial for this compound, randomization would involve assigning participants by chance to either the treatment group (receiving this compound) or a control group (receiving a placebo or an active comparator). nih.gov This process helps to ensure that the groups are comparable in terms of known and unknown prognostic factors. ethernet.edu.et

Blinding is the practice of keeping the participants, investigators, and/or data analysts unaware of the treatment allocation. clinexprheumatol.org A double-blind design, where neither the participant nor the investigator knows the treatment assignment, is crucial to prevent bias in the reporting of outcomes and in the management of patients. clinexprheumatol.orgnih.gov

Determining the appropriate sample size is a critical step to ensure that a clinical trial has sufficient statistical power to detect a clinically meaningful treatment effect if one truly exists. centerwatch.com The power of a study is the probability of correctly rejecting the null hypothesis when it is false. nih.gov An underpowered study with too few participants may fail to detect a real effect, while an overpowered study with too many participants may be unnecessarily costly and expose more individuals to the investigational drug. centerwatch.com

The calculation of sample size depends on several factors, including the desired level of statistical significance (alpha), the desired power (typically 80% or 90%), the expected variability of the outcome measure, and the smallest treatment effect that is considered clinically important. nebiolab.com

In recent years, more flexible and efficient trial designs have been developed. Adaptive designs allow for pre-planned modifications to the trial based on accumulating data, without compromising the study's integrity. For a drug like this compound, an adaptive design could, for example, allow for the dropping of an ineffective dose, sample size re-estimation, or focusing on a sub-population that shows a better response.

Master protocols, such as umbrella or basket trials, are designed to evaluate multiple drugs or multiple diseases under a single overarching protocol. While more common in oncology, this approach could theoretically be used to compare different thiazide diuretics, including this compound, simultaneously against a common control.

Beyond controlled clinical trials, observational studies play a significant role in understanding a drug's effectiveness and safety in a real-world setting. These studies, which can be retrospective or prospective, analyze data from sources like electronic health records and patient registries. For this compound, observational studies could provide valuable information on its long-term effectiveness, its use in diverse patient populations not typically included in clinical trials, and the incidence of rare adverse events. However, it is important to note that observational studies are more susceptible to bias and confounding than randomized controlled trials.

Pharmacokinetic Research in Human Subjects

Pharmacokinetic (PK) studies are essential to understand how the human body absorbs, distributes, metabolizes, and excretes a drug. This information is crucial for determining appropriate dosing regimens and for understanding potential drug interactions. Standard PK studies typically involve administering the drug to healthy volunteers or patients and then collecting serial blood and urine samples to measure the concentration of the drug and its metabolites over time.

Table 4.2.1: Key Pharmacokinetic Parameters and Their Descriptions

| Parameter | Description |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Tmax | The time at which the maximum plasma concentration (Cmax) is observed after drug administration. |

| Cmax | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered. |

| Volume of Distribution (Vd) | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it currently is in blood plasma. |

| Elimination Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |

| Note: This table describes general pharmacokinetic parameters. Specific values for this compound in humans are not available. |

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

While specific, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies exclusively on this compound are not extensively available in publicly accessible literature, the pharmacokinetic profile can be largely inferred from research on closely related thiazide diuretics, such as hydrochlorothiazide (B1673439). The fundamental processes governing how the body handles these drugs are generally similar within the same therapeutic class.

Absorption: Following oral administration, thiazide diuretics are absorbed from the gastrointestinal tract. For instance, studies on hydrochlorothiazide show that its absorption is variable, ranging from 60% to 80%. nih.gov The primary sites of absorption are the duodenum and the upper jejunum. nih.gov this compound is also administered orally and is expected to follow a similar absorption pattern. patsnap.com The onset of its diuretic effect is typically observed within two hours, with peak effects occurring between four to six hours, suggesting reasonably rapid absorption from the gut. patsnap.com

Distribution: Once absorbed into the bloodstream, thiazide diuretics are distributed throughout the body. A key characteristic of hydrochlorothiazide is its tendency to accumulate in red blood cells, with the ratio of radioactivity in cells to plasma averaging 3.5. nih.gov This binding to erythrocytes can act as a reservoir, potentially influencing the drug's duration of action. The volume of distribution (Vd) is a key parameter that quantifies the extent of drug distribution outside of the plasma.

Metabolism: The metabolism of thiazide diuretics is generally limited. Research on hydrochlorothiazide has demonstrated that the vast majority of the drug, over 95%, is excreted unchanged in the urine. nih.gov This indicates that it undergoes minimal hepatic metabolism by enzymes such as the cytochrome P450 system. wikipedia.org The presence of a deuterated form of this compound suggests that its metabolic pathways are a subject of research, potentially to understand and modify its pharmacokinetic properties. medchemexpress.comszabo-scandic.com

Excretion: The primary route of elimination for thiazide diuretics is through the kidneys via urine. nih.govwikipedia.org After administration, the drug is filtered by the glomerulus and actively secreted into the proximal tubule. The elimination half-life for hydrochlorothiazide has been shown to follow a two-compartment model, with an initial rapid phase followed by a slower terminal phase. nih.gov The duration of action for this compound is reported to be between 12 to 24 hours, which aligns with the excretion kinetics of other thiazides. patsnap.com

Bioavailability and Bioequivalence Studies

Bioavailability refers to the rate and extent to which the active ingredient of a drug is absorbed and becomes available at the site of action. nih.govfda.gov Bioequivalence studies are conducted to compare the bioavailability of a generic drug product with that of a reference-listed drug. nih.govfda.gov These studies are fundamental for ensuring that generic formulations are therapeutically equivalent to their brand-name counterparts.

While specific bioequivalence studies for this compound formulations were not identified in the available literature, the principles and methodologies for such studies are well-established for the thiazide diuretic class. For example, a bioequivalence study of two hydrochlorothiazide formulations involved administering the test and reference tablets to healthy volunteers in a crossover design. semanticscholar.orgdavidpublisher.com Key pharmacokinetic parameters measured from plasma concentrations over time include:

Cmax: The maximum plasma concentration of the drug.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products must fall within the acceptance range of 80-125%. semanticscholar.orgdavidpublisher.com

A study comparing two fixed-dose combination tablets containing bisoprolol (B1195378) fumarate (B1241708) and hydrochlorothiazide found them to be bioequivalent, with the 90% confidence intervals for the pharmacokinetic parameters of hydrochlorothiazide falling within the accepted range. nih.gov

The following table illustrates the typical pharmacokinetic parameters assessed in a bioequivalence study, based on a study of hydrochlorothiazide.

| Pharmacokinetic Parameter | Description | Typical Acceptance Range for Bioequivalence |

| Cmax | Maximum observed plasma concentration | 90% CI of the ratio of geometric means within 80-125% |

| AUCt | Area under the plasma concentration-time curve from time zero to the last measurable concentration | 90% CI of the ratio of geometric means within 80-125% |

| AUCinf | Area under the plasma concentration-time curve from time zero to infinity | 90% CI of the ratio of geometric means within 80-125% |

| Tmax | Time to reach maximum plasma concentration | Analyzed using non-parametric methods |

This table is illustrative and based on general principles of bioequivalence testing for oral dosage forms.

Pharmacogenomic and Metabolomic Investigations of Response

The individual response to this compound therapy can be influenced by a patient's unique genetic and metabolic profile. Research in pharmacogenomics and metabolomics aims to identify biomarkers that can predict treatment efficacy and the likelihood of adverse effects.

Genetic Factors Influencing this compound Efficacy

Pharmacogenomics studies how genetic variations affect an individual's response to drugs. researchgate.net For thiazide diuretics, a significant portion of the inter-individual variability in blood pressure response is attributed to genetic factors. researchgate.net While research has not focused exclusively on this compound, numerous studies on hydrochlorothiazide and other thiazides have identified key genes and single nucleotide polymorphisms (SNPs) that influence their antihypertensive effects. nih.govnih.govnih.gov Given that this compound belongs to the same class and has the same mechanism of action, these genetic factors are highly likely to influence its efficacy as well. patsnap.com

Some of the genes implicated in the response to thiazide diuretics include:

ADD1 (Adducin 1): Polymorphisms in this gene, which is involved in cytoskeleton-based signal transduction, have been associated with salt sensitivity and blood pressure response to diuretics. researchgate.net

GNB3 (G Protein Subunit Beta 3): Variations in this gene, which plays a role in signal transduction, have been linked to differences in blood pressure reduction with thiazide therapy. researchgate.net

NEDD4L (Neural Precursor Cell Expressed, Developmentally Down-Regulated 4-Like): This gene is involved in the regulation of the epithelial sodium channel (ENaC), and certain variants may affect sodium reabsorption and diuretic response. nih.gov

PRKCA (Protein Kinase C Alpha): A polymorphism in this gene has been associated with diastolic blood pressure response to hydrochlorothiazide. nih.gov

ALDH1A2 (Aldehyde Dehydrogenase 1 Family Member A2): A variant in this gene has been linked to uncontrolled blood pressure in individuals on combination therapy with a thiazide diuretic and a beta-blocker. ahajournals.org

The following table summarizes some of the key genes and their polymorphisms that have been studied in relation to thiazide diuretic efficacy.

| Gene | Polymorphism (SNP) | Influence on Thiazide Diuretic Response | Reference |

| ADD1 | G460W (rs4961) | Associated with greater blood pressure reduction in some populations. | researchgate.net |

| GNB3 | C825T (rs5443) | The T-allele has been associated with a better antihypertensive response. | mdpi.com |

| NEDD4L | rs4149601 | Variants have been linked to differences in blood pressure response. | nih.gov |

| PRKCA | rs16960228 | Associated with diastolic blood pressure response to hydrochlorothiazide. | nih.gov |

| ALDH1A2 | rs261316 | The major allele (T) was associated with an increased odds of uncontrolled blood pressure on thiazide/beta-blocker combination therapy. | ahajournals.orgmdpi.com |

This table provides examples of genetic associations and is not exhaustive.

Metabolomic Profiling in Response to Therapy

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of drug therapy, metabolomic profiling can reveal the biochemical changes that occur in response to a medication and help identify biomarkers of treatment response. asianpharmtech.comnih.gov

Studies on thiazide diuretics have shown that they can induce various metabolic changes. scispace.comnih.govkarger.com These alterations are not only side effects but can also provide insights into the mechanisms of drug action and individual variability in response.

Key metabolic effects and pathways influenced by thiazide diuretic therapy include:

Uric Acid Metabolism: Thiazides can increase serum uric acid levels by competing for the same renal transporter, which can sometimes lead to hyperuricemia. scispace.comdrugbank.com

Glucose Metabolism: Thiazide diuretics have been associated with impaired glucose tolerance and hyperglycemia, potentially by affecting insulin (B600854) secretion and sensitivity. nih.govkarger.comfrontiersin.org

Lipid Metabolism: Some studies have reported alterations in lipid profiles, including cholesterol and triglycerides, in patients treated with diuretics. nih.govnih.gov

Sphingolipid Metabolism: Recent metabolomics studies have highlighted the sphingolipid metabolic pathway as being potentially involved in the long-term blood pressure-lowering mechanism of hydrochlorothiazide. ahajournals.org Metabolites such as ceramides (B1148491) and sphingosine-1-phosphate have been identified as being associated with blood pressure response. nih.govmdpi.com

A study investigating diuretic resistance in heart failure patients identified several differentially expressed metabolites, including hydroxykynurenine, perillic acid, and adrenic acid, suggesting that these metabolic pathways could be relevant to diuretic response. nih.gov

The table below lists some of the key metabolic changes observed in response to thiazide diuretic therapy.

| Metabolic Pathway | Key Metabolites | Observed Change with Thiazide Therapy | Reference |

| Purine Metabolism | Uric Acid | Increased serum levels | scispace.comdrugbank.com |

| Glucose Homeostasis | Glucose, Insulin | Potential for increased glucose and altered insulin sensitivity | nih.govkarger.comfrontiersin.org |

| Lipid Metabolism | Cholesterol, Triglycerides | Variable changes in lipid profiles | nih.govnih.gov |

| Sphingolipid Metabolism | Ceramides, Sphingosine-1-Phosphate | Altered levels associated with blood pressure response | ahajournals.orgnih.govmdpi.com |

| Amino Acid Metabolism | Various Amino Acids | Alterations noted in diuretic resistance studies | nih.gov |

This table summarizes key findings from metabolomic studies on thiazide diuretics.

Analytical Methodologies in Benzylhydrochlorothiazide Research

Development and Validation of Quantitative Analytical Techniques

The development of analytical methods for pharmaceutical compounds like Benzylhydrochlorothiazide is a systematic process aimed at creating robust procedures for identification and quantification. oup.com Validation is a critical component of this process, providing documented evidence that a method is suitable for its intended purpose. ethernet.edu.et Key validation parameters include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ). ethernet.edu.et While specific validated monographs for this compound alone are not extensively published, its analysis is often included in multi-component screening methods, particularly within the class of diuretic drugs. oup.comnih.gov Reference standards of this compound are utilized for applications such as analytical method development and validation. clearsynth.com

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of this compound. These methods separate the compound from other components in a mixture based on its interaction with a stationary phase (the column) and a mobile phase (the solvent).

A multi-targeted screening method for 235 drugs, including this compound, employed a UHPLC system coupled to high-resolution mass spectrometry (HRMS). nih.govacs.org In this method, this compound was successfully separated and identified with a retention time of 7.7 minutes. nih.govresearchgate.net Another study focused on the simultaneous detection of stimulants and diuretics in urine using liquid chromatography-tandem mass spectrometry (LC-MS-MS). oup.com This method utilized a C18 column and a gradient elution program with a mobile phase consisting of 0.2% formic acid in water and methanol (B129727), achieving separation of all compounds in under 12.52 minutes. oup.com A separate toxicological screening procedure using LC-ESI/MS/TOF also identified this compound, recording a retention time of 10.09 minutes under its specific chromatographic conditions. uni-muenchen.de

Table 1: Examples of Chromatographic Conditions for this compound Analysis

| Parameter | Method 1 (UHPLC-HRMS) nih.gov | Method 2 (LC-MS-MS) oup.com | Method 3 (LC-ESI/MS/TOF) uni-muenchen.de |

|---|---|---|---|

| Technique | UHPLC | HPLC | HPLC |

| Column | Not specified | C18 | Not specified |

| Mobile Phase | Not specified | A: 0.2% formic acid in water B: 0.2% formic acid in methanol | Not specified | | Elution | Gradient | Gradient | Not specified | | Retention Time | 7.7 min | < 12.52 min (for all analytes) | 10.09 min |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules, allowing for highly specific and sensitive detection and identification of compounds. It is frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures.

For this compound, high-resolution mass spectrometry (HRMS) has been used to determine its presence with high accuracy. One method identified the compound by its deprotonated molecule [M-H]⁻ at an exact mass of 386.0042. nih.govresearchgate.net Tandem mass spectrometry (LC-MS-MS) is another common application, used for screening diuretics in urine. oup.com This technique provides enhanced selectivity and sensitivity by isolating a specific precursor ion and detecting its characteristic product ions. The use of deuterated internal standards, such as this compound-d5, is a strategy employed in quantitative mass spectrometry to improve the accuracy of measurements in biological samples. evitachem.com

Spectroscopic methods analyze the interaction of matter with electromagnetic radiation. While modern research heavily favors hyphenated techniques like LC-MS, classical spectroscopic methods remain fundamental for structural elucidation. Ultraviolet (UV) spectroscopy is a common technique for quantifying compounds with chromophores. ethernet.edu.et The interaction of this compound with UVA light has been investigated in the context of phototoxicity studies, indicating the compound absorbs radiation in the UV spectrum. researchgate.netspiedigitallibrary.org In HPLC analysis, UV detectors are frequently used; for example, methods for related compounds have utilized detection at wavelengths such as 220 nm. google.com

Bioanalytical Methods for Biological Sample Analysis

Bioanalytical methods are developed to quantify drugs and their metabolites in complex biological matrices like blood, plasma, and urine. oup.comnih.gov These methods are essential for pharmacokinetic and toxicological studies, including doping control. nih.gov

This compound has been successfully detected and quantified in various biological samples. A UHPLC-HRMS method was developed and validated for the screening of 235 drugs in dried blood spots (DBS) and dried plasma spots (DPS). nih.govacs.org For sample preparation, analytes were extracted from the DBS matrix using protocols involving ultrasonication with solvents like pure methanol or mixtures of methanol/acetonitrile. nih.govresearchgate.net This method was validated according to World Anti-Doping Agency (WADA) requirements, with limits of detection (LOD) for the analytes in the range of 0.1–3.0 ng/mL. nih.govresearchgate.net

Another validated method using LC-MS-MS was established for the simultaneous screening of 23 diuretics, including this compound, in human urine. oup.com The sample preparation involved solid-phase extraction (SPE). oup.com The LOD for the diuretics in this assay was reported to be in the range of 25–125 ng/mL. oup.com

Table 2: Detection and Quantification of this compound in Biological Matrices

| Analytical Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Source(s) |

|---|---|---|---|---|

| UHPLC-HRMS | Dried Blood Spots (DBS) | Ultrasonication with organic solvents | 0.1–3.0 ng/mL* | nih.gov, researchgate.net |

| LC-MS-MS | Human Urine | Solid-Phase Extraction (SPE) | 25–125 ng/mL** | oup.com |

\Range for a panel of 235 analytes including this compound.* \*Range for a panel of 23 diuretics including this compound.*

The development of robust bioanalytical assays faces several challenges, particularly when dealing with complex matrices like blood. When using dried blood spots, specific issues include ensuring the quality and homogeneity of the spot, achieving satisfactory recovery for all target analytes from a small sample volume, and accounting for the effect of hematocrit (the volume percentage of red blood cells), which can influence analyte concentration. nih.gov Furthermore, co-eluting substances from the matrix can cause ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification. uni-muenchen.de

To address these challenges, various solutions have been proposed. Countermeasures for DBS analysis include using calibrated capillaries or volumetric microsampling devices to improve reproducibility, storing samples with desiccants to prevent degradation, and using dried plasma spots (DPS) to overcome hematocrit effects. nih.gov The optimization of extraction protocols, for instance by testing various organic solvents, is crucial to ensure efficient analyte recovery. nih.govresearchgate.net In mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and improving the precision and accuracy of quantitative results. evitachem.com

Quality Control and Assurance in Analytical Research

Quality Assurance (QA) and Quality Control (QC) are integral components of analytical research in the pharmaceutical industry, ensuring that data is reliable, reproducible, and fit for its intended purpose. solubilityofthings.comufz.de QA encompasses the planned and systematic actions necessary to provide adequate confidence that a product or service will satisfy given requirements for quality. eurachem.org QC, on the other hand, refers to the operational techniques and activities used to fulfill these quality requirements. solubilityofthings.comeurachem.org In the context of this compound research, a robust QA/QC framework is essential for everything from raw material testing to the final characterization of the compound.

The primary goal of QA in analytical research is to prevent errors, while QC aims to detect and correct them during the analytical process. solubilityofthings.com This is achieved through a comprehensive system that includes method validation, system suitability testing, use of certified reference materials, and adherence to established guidelines such as those from the International Council for Harmonisation (ICH). ich.orgresearchgate.net

System Suitability Testing (SST)

Before conducting any sample analysis, System Suitability Testing (SST) is performed to verify that the analytical system is performing adequately on that specific day. loesungsfabrik.dethermofisher.com SST is an integral part of chromatographic methods and is based on the concept that the equipment, electronics, analytical operations, and samples constitute a single system that can be evaluated as a whole. thermofisher.com If the pre-defined SST criteria are not met, the entire analysis run is considered invalid. loesungsfabrik.de

Typical SST parameters for an HPLC method, which would be applicable for the analysis of this compound, are detailed below. The acceptance criteria ensure the resolution and reproducibility of the chromatographic system are adequate for the analysis. thermofisher.compharmaguideline.com

Table 1: Example of System Suitability Test Parameters and Acceptance Criteria for HPLC Analysis

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Tailing Factor (T) | T ≤ 2.0 | Measures the symmetry of the chromatographic peak. A value > 2 can indicate issues with the column or mobile phase. |

| Resolution (Rs) | Rs ≥ 2.0 | Ensures separation between the analyte peak (this compound) and any adjacent peaks (e.g., impurities or other components). |

| Relative Standard Deviation (RSD) for Replicate Injections | RSD ≤ 1.0% | Demonstrates the precision and reproducibility of the injector, pump, and detector. Typically evaluated from 5 or 6 replicate injections of a standard solution. |

| Theoretical Plates (N) | N > 2000 | Measures the efficiency of the chromatographic column. Higher numbers indicate better efficiency and sharper peaks. |

Method Validation and Performance Characteristics

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. ich.orgscielo.br According to ICH guideline Q2(R2), validation involves evaluating several performance characteristics. ich.orgeuropa.eu For a quantitative assay of this compound, these would include accuracy, precision, specificity, linearity, and range. ich.orgvicihealthsciences.com

Accuracy: This expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. europa.eu Accuracy is often assessed by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) and comparing the measured value to the true value. researchgate.net

Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netsciensage.info

Specificity: This is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. sciensage.info

Detailed Research Findings

While specific quality control data for this compound is not extensively published, findings from studies on the closely related compound, Hydrochlorothiazide (B1673439), provide relevant examples of the data generated during method validation. For instance, a UV-spectrophotometric method developed for Hydrochlorothiazide demonstrated excellent linearity over a concentration range of 5 µg/mL to 25 µg/mL, with a correlation coefficient (r²) of 0.9995. sciensage.info The precision of the method was confirmed with an intra-day RSD of 0.563% and an inter-day RSD of 0.634%. sciensage.info

The accuracy of the method was determined through recovery studies at three different concentration levels. The results, which are crucial for quality assurance, are summarized in the table below.

Table 2: Example of Accuracy and Precision Data from a Validated Analytical Method for a Thiazide Compound

| Parameter | Level | Specification | Results |

|---|---|---|---|

| Accuracy (% Recovery) | 80% | 98.0% - 102.0% | 99.8% |

| 100% | 98.0% - 102.0% | 99.9% | |

| 120% | 98.0% - 102.0% | 99.9% | |

| Precision (RSD%) | Repeatability (Intra-day) | ≤ 2.0% | 1.445% |

| Intermediate Precision (Inter-day) | ≤ 2.0% | 1.939% |

Data adapted from validation studies on Hydrochlorothiazide, demonstrating typical QC parameters. researchgate.net

Role of Reference Standards

The use of certified reference standards is a cornerstone of quality control in analytical chemistry. lgcstandards.comusp.org A reference standard is a highly characterized substance used as a standard in an assay, identification, or purity test. casss.org this compound is available as a certified reference material, which serves as the benchmark for ensuring the identity, strength, purity, and quality of test samples. lgcstandards.com Deuterium-labeled versions, such as this compound-d5, are also used as internal standards in quantitative mass spectrometry-based analyses to improve accuracy and precision. qmx.commedchemexpress.com The use of these standards ensures that analytical results are traceable and comparable across different laboratories and over time. routledge.com

Structure Activity Relationship Sar Studies of Benzylhydrochlorothiazide

Exploration of Structural Modifications and Diuretic Activity

SAR studies for thiazide and hydrothiazide diuretics have established several key principles that are applicable to Benzylhydrochlorothiazide. The core of these diuretics is the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. nih.gov Modifications at various positions on this nucleus have been shown to significantly alter diuretic potency.

Position 3: This position is critical for diuretic activity. In this compound, this position is occupied by a benzyl (B1604629) group (-CH2C6H5). The introduction of hydrophobic substituents at this position generally increases diuretic activity. pharmacy180.com The lipophilicity of the group at position 3 correlates with the saluretic (salt-excreting) activity. pharmacy180.com For instance, the introduction of a benzyl group in hydroflumethiazide (B1673452) results in Bendroflumethiazide, a highly active compound. mlsu.ac.in

Position 6: Substitution with an electron-withdrawing group, such as chlorine (Cl), as seen in this compound, is essential for diuretic activity. pharmacy180.commlsu.ac.in Other activating groups include Br and CF3. pharmacy180.com

Position 7: The sulfonamide group (-SO2NH2) at this position is indispensable for the diuretic effect. pharmacy180.com Masking or removing this group eliminates the primary diuretic action, though some antihypertensive effects may remain in related compounds like diazoxide. pharmacy180.com

Positions 2, 4, 5, and 8: Direct substitution at the 4th, 5th, or 8th positions with alkyl groups typically reduces diuretic activity. pharmacy180.com The 2nd position can tolerate small alkyl groups. pharmacy180.com

Saturation of the 3-4 Double Bond: this compound is a "hydro"thiazide, meaning the double bond between positions 3 and 4 of the benzothiadiazine ring is saturated. This saturation increases diuretic potency by approximately 3- to 10-fold compared to the unsaturated thiazide counterparts (e.g., Chlorothiazide vs. Hydrochlorothiazide). pharmacy180.commlsu.ac.in

| Position on Benzothiadiazine Nucleus | Required Group/Substitution for Activity | Impact on Diuretic Potency | Example in this compound |

|---|---|---|---|

| 2-N | Hydrogen atom; can tolerate small alkyl groups. pharmacy180.com | The hydrogen is acidic. pharmacy180.com | Hydrogen |

| 3 | Hydrophobic substituent. pharmacy180.com | Increased lipophilicity enhances potency. pharmacy180.com | Benzyl group |

| 3-4 Bond | Saturated (single bond). pharmacy180.commlsu.ac.in | Increases potency 3-10 fold over unsaturated analogues. pharmacy180.com | Saturated |

| 6 | Electron-withdrawing group. pharmacy180.commlsu.ac.in | Essential for activity. pharmacy180.com | Chloro (Cl) group |

| 7 | Unsubstituted sulfonamide (-SO2NH2). pharmacy180.com | Essential for diuretic activity. pharmacy180.com | Sulfonamide group |

Stereochemical Considerations in Pharmacological Activity

This compound possesses a single chiral center at the C-3 position of the dihydro-benzothiadiazine ring, where the benzyl group is attached. nih.govncats.io This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-Benzylhydrochlorothiazide and (S)-Benzylhydrochlorothiazide. While separate CAS registry numbers exist for the (+) and (-) enantiomers, indicating they have been isolated, detailed public-domain studies comparing the pharmacological activity of the individual enantiomers are not prevalent in the provided search results. nih.gov

However, the principle of stereospecificity in drug action is critical. mdpi.com The binding pocket of the target protein, the Na+-Cl− cotransporter (NCC), is a three-dimensional chiral environment. It is highly probable that one enantiomer of this compound fits into this binding site more effectively than the other, leading to a difference in diuretic potency. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to side effects. nih.gov Therefore, understanding the stereochemical requirements for NCC inhibition is a key aspect of rational drug design for this class of diuretics.

Computational Approaches in SAR Derivation

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into drug-receptor interactions and guiding the synthesis of new, more effective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Recent cryo-electron microscopy (cryo-EM) studies have successfully determined the structure of the human Na+-Cl− cotransporter (NCC) in complex with thiazide diuretics like hydrochlorothiazide (B1673439). nih.gov These studies reveal that thiazides fit into an orthosteric site, physically occluding the ion translocation pathway of the transporter. nih.gov

These structural insights are invaluable for understanding the interaction of this compound at the molecular level. Docking studies would place the this compound molecule into this identified binding pocket. The model would show the benzothiadiazine core making key interactions with amino acid residues in the pocket, while the benzyl group at C-3 would project into a specific sub-pocket. The nature of this sub-pocket (e.g., its size, shape, and hydrophobicity) would determine the optimal size and character of the substituent at the C-3 position, explaining why a hydrophobic group like benzyl enhances activity. Such simulations can rationalize existing SAR data and guide the design of new analogues with improved binding affinity. uran.uaekb.eg

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. tandfonline.com For thiazide diuretics, QSAR studies have been performed to identify the key molecular descriptors that govern their potency.

One study on 10 thiazide diuretics established a highly predictive QSAR model based on electrotopological state indices, which describe the electronic and topological environment of each atom in a molecule. researchgate.netresearchgate.net The model demonstrated a strong correlation between these indices and the relative diuretic activity, achieving a correlation coefficient (R²) of 0.975. researchgate.net Other QSAR analyses have shown that diuretic activity is influenced by a combination of factors including the partition coefficient (logP), molecular volume, dipole moment, and various energy descriptors. uran.ua Generally, increased lipophilicity (logP) and specific spatial arrangements of the molecule enhance diuretic effects. uran.ua

These models allow researchers to predict the diuretic activity of a novel, unsynthesized this compound analogue simply by calculating its molecular descriptors. This computational screening prioritizes the most promising candidates for synthesis, saving significant time and resources.

| Descriptor Type | Specific Descriptor Example | Influence on Diuretic Activity |

|---|---|---|

| Topological/Electronic | Electrotopological State (E-state) Indices researchgate.netresearchgate.net | Quantifies atomic electronic character and topology, correlating strongly with activity. researchgate.net |

| Physicochemical | logP (Octanol-Water Partition Coefficient) uran.ua | Higher logP (increased lipophilicity) at certain positions often increases potency. pharmacy180.comuran.ua |

| Geometric | Molecular Volume / Surface Area uran.ua | Activity is sensitive to the overall size and shape of the molecule. uran.ua |

| Quantum Chemical | Energy of Highest Occupied Molecular Orbital (HOMO) uran.ua | Relates to the molecule's ability to donate electrons, which can influence receptor binding. uran.ua |

De novo drug design involves the creation of novel molecular structures from scratch, often using computational algorithms. researchgate.net These methods build a molecule atom-by-atom or fragment-by-fragment directly within the binding site of the target receptor.

Leveraging the structural information from cryo-EM nih.gov and molecular docking studies of the NCC transporter, de novo design algorithms can be employed to generate entirely new chemical scaffolds. These programs can explore a vast chemical space to identify structures that are predicted to have high binding affinity and are conformationally and electronically complementary to the NCC binding site. This approach is not limited to modifying the existing thiazide template but can propose completely novel classes of diuretics, potentially with improved properties such as higher potency or better selectivity, thus moving beyond the traditional this compound framework.

Computational Chemistry and Modeling of Benzylhydrochlorothiazide

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations, which are numerical solutions to the Schrödinger equation for a specific molecule, offer first-principles insights into the electronic structure of a compound. ornl.gov These methods can determine various molecular properties without reliance on experimental parameters, enabling the speculative study of systems. ornl.gov For Benzylhydrochlorothiazide, quantum chemistry can be used to calculate its fundamental electronic properties, which are crucial for understanding its reactivity and interactions.

The most successful and widely used electronic structure methods are density functional theory (DFT) and other quantum chemical approaches. ornl.gov These calculations can determine optimized molecular geometry, charge distribution, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). While specific quantum chemical studies exclusively focused on this compound are not prevalent in publicly accessible literature, computed descriptors based on its structure are available and provide a foundation for understanding its physicochemical profile. nih.gov

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C14H14ClN3O4S2 | PubChem nih.gov |

| Molecular Weight | 387.9 g/mol | PubChem nih.gov |

| Exact Mass | 387.0114260 Da | PubChem nih.gov |

| IUPAC Name | 3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | PubChem nih.gov |

| XLogP3 | 0.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 6 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 135 Ų | PubChem nih.gov |

This table was generated using data from PubChem. nih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the dynamics, structure, and thermodynamics of molecular systems, making them invaluable in drug discovery. mdpi.comnih.gov These simulations can reveal how a ligand like this compound interacts with its biological target, capturing dynamic processes that are often inaccessible through static experimental methods. nih.gov

In the context of this compound, MD simulations could be employed to:

Elucidate Binding Mechanisms: Investigate the precise interactions between this compound and its target protein, the thiazide-sensitive Na+-Cl− cotransporter. This would involve modeling the protein, often starting from an experimental structure, and simulating the ligand's approach, binding, and residence time in the active site. mdpi.com

Analyze Conformational Changes: Study how the binding of this compound induces conformational changes in the target protein, which is essential for its mechanism of action.

Assess Environmental Effects: Simulate the behavior of this compound within a biological membrane environment, which is particularly relevant for understanding its interaction with membrane-bound transporters. mdpi.com

While MD simulations have become a staple in modern drug development, specific studies detailing the molecular dynamics of this compound are not widely published. arxiv.org The increasing power of computers and the refinement of force fields are expected to make such simulations more common in the future. nih.gov

In Silico Prediction of Pharmacological and Toxicological Profiles

In silico models are critical for the early assessment of a drug candidate's viability, allowing for the prediction of its pharmacokinetic and toxicological properties directly from its chemical structure. ri.se This computational screening helps to prioritize compounds, reduce the need for extensive animal testing, and minimize late-stage failures in drug development. nih.govijritcc.org

ADME properties—Absorption, Distribution, Metabolism, and Excretion—determine the pharmacokinetic behavior of a compound and its ability to reach the target site in the body. nih.gov Computational models, including Quantitative Structure-Activity Relationship (QSAR) approaches, are widely used to predict these properties. researchgate.net These models use molecular descriptors to correlate a compound's structure with its pharmacokinetic characteristics. researchgate.netresearchgate.net For this compound, these models can predict key parameters that influence its bioavailability and disposition.

Table 2: Representative In Silico ADME Predictions for this compound

| ADME Parameter | Predicted Value/Classification | Method of Prediction |

|---|---|---|

| Gastrointestinal (GI) Absorption | High (Predicted) | Based on physicochemical properties like TPSA and Lipinski's Rule compliance. nih.govmdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Low/Non-permeant (Predicted) | Typically predicted based on polarity (TPSA > 60-70 Ų often predicts poor BBB permeation). |

| Plasma Protein Binding | High (Predicted) | Compounds with its structural features are often extensively bound to plasma proteins. mdpi.com |

| CYP450 Inhibition | Potential for inhibition (Requires specific models) | Predicted using QSAR or docking models for specific cytochrome P450 isoforms. |

| Solubility | Moderately Soluble (Predicted) | Based on parameters like LogP; can be refined with specific solubility models. mdpi.com |

| Lipophilicity (LogP) | 0.9 (XLogP3) | A computed descriptor indicating moderate lipophilicity. nih.gov |

This table represents the types of predictions made by in silico ADME models. Specific values would require running the this compound structure through various predictive software (e.g., SwissADME, ACD/Percepta). The XLogP3 value is from PubChem. nih.govmdpi.com

Computational toxicology uses a chemical's structure to predict its potential for adverse effects. nih.gov These methods are essential for identifying potential liabilities early in the drug discovery pipeline. ijritcc.org Models can predict a wide range of toxicity endpoints, from general toxicities like organ toxicity to specific mechanisms like mutagenicity (Ames test) and carcinogenicity. nih.gov QSAR and machine learning algorithms are trained on large datasets of known toxic compounds to build predictive models. nih.govijritcc.org

For this compound, in silico tools could be used to flag potential toxicities, guiding further experimental safety assessments. ri.se

Table 3: Example of In Silico Toxicity Prediction Endpoints

| Toxicity Endpoint | Prediction Type | Relevance |

|---|---|---|

| hERG Inhibition | Quantitative (e.g., pIC50) or Qualitative (Blocker/Non-blocker) | Assesses risk of cardiotoxicity. |

| Ames Mutagenicity | Qualitative (Mutagen/Non-mutagen) | Predicts the potential for the compound to cause DNA mutations. mdpi.com |

| Carcinogenicity | Qualitative (Carcinogen/Non-carcinogen) | Predicts the long-term risk of causing cancer. |

| Hepatotoxicity (DILI) | Qualitative (High/Low risk) | Predicts the potential for drug-induced liver injury. |

| LD50 | Quantitative (mg/kg) | Estimates the acute lethal dose. nih.gov |

This table lists common toxicity endpoints that can be predicted using computational models. The actual predictions for this compound would require processing its structure through specialized toxicology software.

Data Management and Open Science in Computational Chemistry

The vast amount of data generated by computational chemistry necessitates robust data management practices to ensure its accessibility, reproducibility, and reusability. oscars-project.euchemistryviews.org The principles of Open Science, particularly the FAIR (Findable, Accessible, Interoperable, and Reusable) data guidelines, are becoming increasingly important in this field. chemrxiv.orgbeilstein-journals.org

For computational studies on this compound, adhering to these principles would involve:

Depositing Data in Repositories: Raw data, metadata, and results from quantum chemical calculations or MD simulations should be deposited in specialized open repositories like ioChem-BD or general-purpose ones like Zenodo. chemistryviews.orgnfdi4chem.de

Using Standardized Formats: Employing machine-readable, standard formats for chemical structures and data ensures interoperability. beilstein-journals.org

Open Source Code: Sharing the source code or workflows used for simulations and predictions allows for verification and builds upon previous work. chemistryviews.org

By embracing open science, the computational chemistry community can create a more transparent and collaborative research environment, accelerating discovery and enhancing the reliability of findings related to molecules like this compound. oscars-project.euchemrxiv.org

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

Toxicology Research on Benzylhydrochlorothiazide

Investigation of Adverse Effects Mechanisms

The mechanisms underlying the adverse effects of thiazide diuretics like Benzylhydrochlorothiazide are intrinsically linked to their renal mode of action and subsequent systemic physiological responses.

The fundamental mechanism of toxicity at the molecular level is the inhibition of the sodium-chloride (Na+/Cl−) symporter in the distal convoluted tubules of the nephron. patsnap.com This direct interaction disrupts the normal reabsorption of these ions, leading to a cascade of cellular and systemic effects. patsnap.com

Recent research on hydrochlorothiazide (B1673439), a closely related compound, has uncovered more complex molecular pathways for certain adverse effects. For instance, hydrochlorothiazide-induced glucose intolerance has been linked to alterations in the gut microbiota. nih.gov This research suggests a mechanism whereby the drug causes an increase in Gram-negative Enterobacteriaceae, leading to elevated levels of circulating lipopolysaccharide (LPS). nih.gov The LPS then activates inflammatory pathways, such as the TLR4/MyD88/NF-κB pathway, inducing macrophage polarization in the liver, which ultimately results in insulin (B600854) resistance and metabolic disorder. nih.gov Disruption of ion homeostasis and cellular transport processes are key components of toxicity. rroij.com

The primary organ affected by this compound is the kidney, where the drug exerts its pharmacological effect. patsnap.compatsnap.com The high volume of blood flow and the kidney's role in filtering and concentrating substances make it particularly susceptible to drug-induced toxicity. toxmsdt.com

While direct nephrotoxicity from this compound at therapeutic doses is not its most common adverse effect, the profound changes in fluid and electrolyte balance it induces can strain renal function. More severe, albeit rarer, organ-specific toxicities reported for the thiazide class include pancreatitis and jaundice, suggesting potential toxicity to the pancreas and liver, respectively. patsnap.com

Drug-Induced Hypokalemia Research

Hypokalemia, or low serum potassium, is a well-documented adverse effect of thiazide diuretics. nih.gov The mechanism is twofold:

Increased Distal Tubule Sodium Delivery : By blocking sodium reabsorption upstream in the distal convoluted tubule, more sodium is delivered to the collecting ducts. Here, it is exchanged for potassium, which is then excreted in the urine. nih.gov